![molecular formula C7H13N3O2S B2919384 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1249944-44-2](/img/structure/B2919384.png)
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiproliferative Activities
This compound has been studied for its antiproliferative activities against various cancer cell lines, including human cervix carcinoma (HeLa) and rat brain tumor cells (C6). The studies involve using assays like BrdU cell proliferation ELISA to determine its effectiveness .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study justified the potent in vitro antipromastigote activity of a compound containing 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. It showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, indicating potential as an antileishmanial and antimalarial agent .
Eco-Friendly Synthesis
Recent advances in synthesis methods using this compound have highlighted eco-friendly attributes. For instance, using resinous, non-toxic, thermally stable, and cost-effective catalysts like Amberlyst-70 in the synthesis process presents valuable eco-friendly attributes .
Sulfanylation Methods
The compound is used in creating sulfanylated pyrazoles under metal- and solvent-free conditions. This method provides a simple and reliable way to synthesize valuable sulfur-containing pyrazoles .
Safety and Hazards
The safety information for “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” indicates that it has a GHS07 signal word warning. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by hydrolyzing the second messenger cAMP, which is a key regulator of many important physiological processes .
Mode of Action
The compound interacts with its target by hydrolyzing the second messenger cAMP . This interaction results in the modulation of cAMP levels within the cell, thereby influencing the downstream signaling pathways that are regulated by cAMP .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cAMP signaling pathway . By modulating the activity of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, the compound can influence various downstream effects such as cell proliferation, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its modulation of the cAMP signaling pathway . By influencing this pathway, the compound can affect a variety of cellular processes, potentially leading to changes in cell behavior and function .
properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPJUPWEIZDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.